N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzylpiperazine through the reaction of piperazine with benzyl chloride under basic conditions.
Introduction of the Oxoethyl Group:
Bromination: The bromination of the benzene ring is achieved using bromine or a brominating agent under controlled conditions.
Sulfonamide Formation: The final step involves the reaction of the brominated intermediate with cyclohexylamine and a sulfonyl chloride to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating receptor binding and enzyme inhibition.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets:
Receptor Binding: The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity.
Enzyme Inhibition: The sulfonamide moiety can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide
Uniqueness
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide stands out due to its unique combination of a piperazine ring, a benzyl group, and a sulfonamide moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H32BrN3O3S |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C25H32BrN3O3S/c26-22-11-13-24(14-12-22)33(31,32)29(23-9-5-2-6-10-23)20-25(30)28-17-15-27(16-18-28)19-21-7-3-1-4-8-21/h1,3-4,7-8,11-14,23H,2,5-6,9-10,15-20H2 |
InChI Key |
SWYQLRLWXRAQJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.